molecular formula C22H16O7 B016146 Resistoflavine CAS No. 29706-96-5

Resistoflavine

Cat. No.: B016146
CAS No.: 29706-96-5
M. Wt: 392.4 g/mol
InChI Key: FRXZTKQCZPGFDX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Resistoflavine, also known as Resistoflavin, is a metabolite of the marine actinomycete S. chibaensis . It primarily targets HMO2 and HepG2 cells , which are types of human cancer cells . The compound exhibits cytotoxic activity against these cells, slowing their growth .

Mode of Action

It is known that this compound interacts with its targets (hmo2 and hepg2 cells) in a way that slows their growth and exhibits cytotoxic effects . This suggests that this compound may interfere with cellular processes essential for cell proliferation, leading to cell death.

Pharmacokinetics

It is known that this compound is soluble in dmf and dmso and is moderately soluble in methanol or ethanol . This solubility profile may influence its bioavailability and distribution within the body.

Result of Action

This compound exhibits potent cytotoxic activity against tumor cell lines in vitro . It slows the growth of these cells and is cytotoxic, with mean lethal concentrations (LC50) of 0.013 and 0.016 μg/mL for HMO2 and HepG2 cells, respectively . This suggests that this compound may have potential therapeutic applications in the treatment of certain types of cancer.

Chemical Reactions Analysis

Resistoflavine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

2,12,14,17-tetrahydroxy-4,9,9-trimethylpentacyclo[13.3.1.05,18.08,17.011,16]nonadeca-1,3,5(18),7,11,13,15-heptaene-6,10,19-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O7/c1-7-4-8(23)14-17-13(7)11(26)6-12-21(2,3)20(28)16-10(25)5-9(24)15(19(14)27)18(16)22(12,17)29/h4-6,23-25,29H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXZTKQCZPGFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C3=C1C(=O)C=C4C3(C5=C(C2=O)C(=CC(=C5C(=O)C4(C)C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952156
Record name 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29706-96-5
Record name (-)-3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29706-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resistoflavin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5,7,11b-Tetrahydroxy-1,1,9-trimethyl-2H-benzo[cd]pyrene-2,6,10(1H,11bH)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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